molecular formula C11H13NO3 B11893148 4-(Aminomethyl)chroman-4-carboxylic acid

4-(Aminomethyl)chroman-4-carboxylic acid

Cat. No.: B11893148
M. Wt: 207.23 g/mol
InChI Key: CCYDAVNOVFDVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chroman Ring Systems in Medicinal and Organic Chemistry

The chroman ring system, a heterocyclic motif consisting of a fused benzene (B151609) and dihydropyran ring, is a cornerstone in the fields of medicinal and organic chemistry. nih.gov Recognized as a "privileged scaffold," this structure is prevalent in a vast array of natural products and synthetic molecules that exhibit significant biological activities. nih.govresearchgate.net Its structural rigidity and the specific spatial arrangement of its substituents allow for precise interactions with various biological targets. amrita.edu

Chroman derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. researchgate.netsemanticscholar.orgrjptonline.org This versatility has made the chroman scaffold a focal point for drug discovery and development. nih.govacs.org For instance, certain chroman-based compounds have been investigated for their potential in treating neurodegenerative diseases and metabolic disorders. nih.govacs.org The chroman-4-one (or chromanone) substructure, in particular, is a key component in many bioactive molecules and serves as a versatile building block for synthesizing more complex therapeutic agents. nih.govresearchgate.net

Overview of Chroman-4-carboxylic Acid Derivatives as Emerging Research Scaffolds

Within the broader family of chroman-based compounds, chroman-4-carboxylic acid derivatives are gaining attention as valuable scaffolds in synthetic and medicinal chemistry. The presence of a carboxylic acid group at the C4 position of the chroman ring provides a versatile chemical handle for further molecular elaboration. researchgate.net This functional group can be readily converted into other functionalities such as esters, amides, and nitriles, or used as a key component in coupling reactions to build more complex molecular architectures. mdpi.com

Recent synthetic methodologies have focused on developing efficient routes to access these derivatives. nih.govrsc.orgnih.gov For example, decarboxylative reactions involving chromone-3-carboxylic acids have been developed to synthesize a variety of 4-substituted chroman derivatives, highlighting the utility of the carboxylic acid moiety as a reactive intermediate. nih.govnih.gov These synthetic advancements are crucial as they open up new avenues for creating libraries of novel chroman compounds for biological screening and lead optimization in drug discovery programs. proquest.com The ability to systematically modify the scaffold allows researchers to explore structure-activity relationships (SAR) and fine-tune the pharmacological profiles of these molecules.

Research Rationale for Investigating 4-(Aminomethyl)chroman-4-carboxylic acid

The specific investigation into this compound stems from a rational drug design approach that combines the privileged chroman scaffold with a key pharmacophore resembling the neurotransmitter γ-aminobutyric acid (GABA). nih.gov GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain. nih.govnih.gov

The structure of this compound features both an aminomethyl group and a carboxylic acid group attached to the same carbon atom (C4) of the chroman ring. This arrangement mimics the core structure of GABA. By incorporating this GABA-like motif into the rigid chroman framework, the molecule becomes a conformationally restricted GABA analog. nih.govresearchgate.net The conformational flexibility of GABA is believed to be important for its interaction with different receptors and transporters. nih.gov By constraining this flexibility, researchers aim to design analogs with enhanced selectivity and potency for specific GABA-related targets. acs.orgnih.gov

The rationale, therefore, is to create a novel molecule that leverages the favorable pharmacokinetic and biological properties of the chroman scaffold while introducing the potential for targeted interaction with the GABAergic system. researchgate.netresearchgate.net Such a compound could serve as a valuable tool for probing GABA receptor subtypes or as a lead compound for the development of new therapeutics for central nervous system disorders. nih.gov

Compound Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
CAS NumberNot available

Note: Data for this compound is predicted based on its structure, as specific experimental data is not widely available in public databases. The IUPAC name is generated based on standard nomenclature rules.

Table 2: Related and Analogous Compounds

Compound NameMolecular FormulaCAS NumberSignificance
4-(Aminomethyl)tetrahydropyran-4-carboxylic acidC7H13NO3948015-51-8A structurally similar non-fused heterocyclic GABA analog. nih.gov
Tranexamic acidC8H15NO21197-18-8A cyclohexane-based GABA analog used as an antifibrinolytic agent. nih.govsigmaaldrich.com
GabapentinC9H17NO260142-96-3A widely used GABA analog for treating epilepsy and neuropathic pain. wikipedia.org
Chroman-4-carboxylic acidC10H10O336395-53-8The parent carboxylic acid scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(aminomethyl)-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C11H13NO3/c12-7-11(10(13)14)5-6-15-9-4-2-1-3-8(9)11/h1-4H,5-7,12H2,(H,13,14)

InChI Key

CCYDAVNOVFDVLT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1(CN)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Aminomethyl Chroman 4 Carboxylic Acid

Historical Context of Chroman Core Synthesis

The synthesis of the chroman ring system, particularly its oxidized counterpart, the chromone (B188151), has a rich history dating back to the late 19th and early 20th centuries. One of the foundational methods for chromone synthesis was developed by Heywang and von Kostanecki, which initially involved the decarboxylation of chromone-2-carboxylic acid under harsh conditions. ijrpc.com These early methods often required multi-step procedures and were limited in scope and yield.

Classic syntheses of the chroman-4-one core, a key precursor for the title compound, traditionally relied on the intramolecular cyclization of various phenol (B47542) derivatives. For instance, the reaction of phenols with β-unsaturated carboxylic acids or esters under acidic conditions (Simon-Legrand reaction) provided a direct, albeit often low-yielding, route to the chroman-4-one skeleton. Another historical approach involves the Fries rearrangement of phenyl acrylates followed by cyclization. These foundational methods, while groundbreaking for their time, often suffered from a lack of generality, harsh reaction conditions (strong acids, high temperatures), and limited control over substitution patterns on the aromatic ring.

Contemporary Approaches to Chroman-4-carboxylic Acid Construction

Modern organic synthesis has introduced a variety of more efficient and versatile methods for the construction of the chroman-4-one core, which serves as the principal building block for chroman-4-carboxylic acid derivatives. These contemporary strategies offer milder reaction conditions, greater functional group tolerance, and improved yields.

One prominent modern method involves a base-promoted crossed aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This approach is often facilitated by microwave irradiation, which significantly reduces reaction times and can improve yields. nih.govacs.org

Another innovative strategy is the cascade radical annulation of 2-(allyloxy)arylaldehydes. researchgate.netmdpi.com In these reactions, a radical species (such as an alkyl, acyl, or sulfonyl radical) initiates a cascade cyclization to form the chroman-4-one ring system. researchgate.net These methods are advantageous as they are often performed under metal-free conditions and allow for the introduction of diverse substituents at the C3 position. researchgate.netmdpi.com While these methods directly yield chroman-4-ones, the resulting C4-keto group is the critical handle for subsequent conversion to the desired 4-carboxy-4-amino structure. Direct carboxylation at the C4 position of a pre-formed chroman is not a common strategy; instead, the carbonyl group of a chroman-4-one is exploited as a precursor to both the carboxylic acid and amino moieties.

Detailed Synthetic Strategies for 4-(Aminomethyl)chroman-4-carboxylic Acid

The synthesis of this compound, an α,α-disubstituted amino acid, is not a trivial undertaking. There are no established single-step methods; rather, its construction relies on a multi-step sequence that leverages a chroman-4-one intermediate. The most logical and documented approaches adapt classic amino acid syntheses to this specific cyclic ketone.

Key Starting Materials and Precursors

The cornerstone precursor for the synthesis is a substituted or unsubstituted chroman-4-one . The synthesis of this key intermediate can be achieved through several modern routes as previously mentioned. A common and effective method is the reaction of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA), often under microwave heating. nih.govacs.org This reaction proceeds via an aldol condensation followed by a ring-closing intramolecular conjugate addition.

Alternatively, radical cyclization of 2-(allyloxy)arylaldehydes provides another robust entry to the chroman-4-one scaffold. researchgate.net The choice of starting materials allows for the introduction of various substituents on the aromatic ring or at the C2 position of the chroman system, which would be carried through to the final product.

Ring-Closing Reactions for Chroman Formation

The formation of the heterocyclic chroman ring is the pivotal step in the synthesis of the precursor. In the aldol condensation/oxa-Michael addition pathway, the ring closure is the intramolecular conjugate addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone formed in situ. nih.gov This cyclization is typically irreversible and effectively establishes the chroman-4-one core.

In the radical-based approaches, the ring closure occurs through an intramolecular attack of a radical (generated on the side chain) onto the aldehyde, followed by a 6-exo-trig cyclization onto the aromatic ring system, ultimately leading to the chroman-4-one structure after subsequent reaction steps. researchgate.net

Introduction of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is not introduced in isolation. Instead, it is formed concurrently with the amino group from the C4-carbonyl of the chroman-4-one precursor. Two classical named reactions are particularly well-suited for this transformation: the Bucherer-Bergs synthesis and the Strecker synthesis.

In the Bucherer-Bergs synthesis , the chroman-4-one is treated with potassium cyanide and ammonium (B1175870) carbonate. mdpi.comwikipedia.org This multicomponent reaction converts the ketone into a spiro-hydantoin derivative (specifically, a spiro-[chroman-4,4'-imidazolidine]-2',5'-dione). mdpi.com The hydantoin (B18101) ring contains the latent amino and carboxyl functionalities. Subsequent acidic or basic hydrolysis of this hydantoin intermediate cleaves the five-membered ring to reveal the desired α-amino acid structure, thus forming the 4-amino-4-carboxylic acid moiety on the chroman ring. encyclopedia.pubdntb.gov.ua

Incorporation of the Aminomethyl Group: Methodologies and Regioselectivity

The aminomethyl group, as part of the α-amino acid structure, is introduced simultaneously with the carboxylic acid precursor. The regioselectivity of this transformation is absolute, as the reaction occurs exclusively at the C4 carbonyl position of the chroman-4-one starting material.

Using the Bucherer-Bergs reaction , the nitrogen atoms for the final amino group are sourced from the ammonium carbonate reagent. mdpi.com The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia (B1221849) to form an aminonitrile, which then cyclizes with carbon dioxide (from the carbonate) to form the hydantoin. wikipedia.org

Alternatively, the Strecker synthesis offers another pathway. wikipedia.org In this method, the chroman-4-one is reacted with ammonia and cyanide (often from KCN and NH4Cl). wikipedia.orgmasterorganicchemistry.com This sequence first forms an imine at the C4 position, which is then attacked by the cyanide ion to produce a 4-amino-4-cyano-chroman intermediate. masterorganicchemistry.comorganic-chemistry.orgmedschoolcoach.com The final step is the vigorous acid-catalyzed hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), which also protonates the amino group. organic-chemistry.orgmasterorganicchemistry.com This sequence directly yields the target this compound (as its ammonium salt).

Both the Bucherer-Bergs and Strecker syntheses provide a reliable and regioselective means to convert the readily accessible chroman-4-one into the sterically congested 4-amino-4-carboxylic acid structure that is the core of the title compound.

Stereoselective Synthesis of Chiral Centers at C4

The creation of the chiral quaternary center at the C4 position of this compound is a pivotal step in its synthesis. Various stereoselective strategies have been explored to control the spatial arrangement of the aminomethyl and carboxylic acid groups. These methods primarily rely on asymmetric catalysis and the use of chiral auxiliaries to induce enantioselectivity.

One prominent approach involves the asymmetric functionalization of a chroman-4-one precursor. Organocatalysis, utilizing chiral multifunctional catalysts, has been shown to facilitate asymmetric reactions on such scaffolds. For instance, chiral primary amines or thioureas can catalyze the enantioselective addition of nucleophiles to the C4 position. A hypothetical, yet plausible, route could involve an asymmetric Strecker-type reaction on a suitable chroman-4-one. This would introduce a cyano group and an amino group precursor at the C4 position with high enantiomeric excess. Subsequent hydrolysis of the nitrile would then yield the desired carboxylic acid functionality.

Transition metal catalysis offers another powerful tool for stereoselective synthesis. Chiral Lewis acids or transition metal complexes can activate the chroman system and direct the approach of incoming reagents. nih.govnih.gov For example, a Lewis base-catalyzed carbosulfenylation of alkenes has been used to construct enantioenriched 3,4-disubstituted chromans, demonstrating a method to control stereochemistry at the C4 position. nih.govnih.gov While not directly applied to the target molecule, this methodology highlights the potential for catalytic enantioselective reactions to install functionality at C4. nih.govnih.gov

Furthermore, nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones has been employed to synthesize chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. chemrxiv.org This indicates the capability of metal catalysis to create complex chiral chroman structures with high enantioselectivity. chemrxiv.org Adapting such catalytic systems could provide a pathway to the C4-disubstituted aminomethyl carboxylic acid target.

The table below summarizes potential catalytic approaches for achieving stereoselectivity at the C4 position, based on analogous transformations in chroman synthesis.

Catalytic ApproachCatalyst TypeKey TransformationPotential Outcome for Target MoleculeReference
OrganocatalysisChiral AminothioureaEnantioselective Michael AdditionAsymmetric formation of a C-C bond at C4 organic-chemistry.org
Lewis Base CatalysisChiral Lewis BaseEnantioselective CarbosulfenylationInstallation of two substituents at C3 and C4 nih.govnih.gov
Transition Metal CatalysisNickel/P-chiral LigandAsymmetric Reductive CyclizationFormation of a quaternary stereocenter chemrxiv.org
OrganocatalysisChiral Multifunctional CatalystAsymmetric Mannich-type reactionEnantioselective synthesis of 4-aminochromanes dntb.gov.ua

Advanced Synthetic Techniques for Improved Yield and Purity

To enhance the efficiency and purity of this compound synthesis, researchers have moved beyond traditional batch chemistry, exploring advanced techniques that offer better control over reaction parameters and simplify purification processes.

Continuous Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of microreactors. It offers superior control over temperature, pressure, and reaction time, which can lead to significantly higher yields and selectivities compared to batch processes. For a multi-step synthesis of a complex molecule like this compound, flow chemistry can minimize the formation of byproducts and allow for the telescoping of reaction steps, thus avoiding time-consuming isolation of intermediates.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic tool. rsc.org For the synthesis of chroman derivatives, photoredox catalysis can enable novel transformations under mild conditions. For example, a doubly decarboxylative Giese reaction under visible light has been used to synthesize 4-substituted-chroman-2-ones. rsc.org Such methods could be adapted to create the C4-substituted scaffold of the target molecule, potentially offering cleaner reactions and higher purity profiles by avoiding harsh reagents. rsc.org

The following table highlights the advantages of these advanced techniques.

TechniquePrimary AdvantageImpact on Synthesis
Continuous Flow ChemistryPrecise control over reaction parametersImproved yield, higher purity, enhanced safety
Photoredox CatalysisMild reaction conditions, unique reactivityAccess to novel synthetic routes, reduced waste
Microwave-Assisted SynthesisRapid heating, reduced reaction timesIncreased throughput, higher yields in shorter time

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to complex pharmaceutical intermediates like this compound. unibo.it The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. For the synthesis of chromene derivatives, reactions have been successfully carried out in greener solvent systems, such as water-ethanol mixtures. nih.gov Utilizing such benign solvent systems reduces environmental impact and improves the safety profile of the synthesis.

Catalysis over Stoichiometric Reagents: The use of catalysts, both homogeneous and heterogeneous, is preferred over stoichiometric reagents to improve atom economy and reduce waste. nih.govresearchgate.net As discussed in the stereoselective synthesis section, catalytic methods are central to the efficient construction of the target molecule. The development of recyclable catalysts is a further step towards a more sustainable process. nih.gov

Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy is a fundamental principle of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product. Strategies such as one-pot multicomponent reactions, which are used for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives, are excellent examples of high atom economy and can be adapted for the synthesis of the target molecule. nih.gov Such approaches minimize the number of synthetic steps and purification procedures, thereby reducing waste generation. nih.gov

The table below outlines the application of key green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisBenefitReference
Waste PreventionOne-pot multicomponent reactionsFewer reaction steps, less purification, reduced waste nih.gov
Atom EconomyCatalytic reactions (e.g., asymmetric catalysis)Higher efficiency, less byproduct formation nih.govresearchgate.net
Safer Solvents & AuxiliariesUse of water-EtOH or other green solventsReduced toxicity and environmental impact nih.gov
Design for Energy EfficiencyMicrowave-assisted synthesis, photoredox catalysisShorter reaction times, lower energy consumption rsc.orgnih.govresearchgate.net
CatalysisUse of recyclable and highly efficient catalystsReduced waste, improved process efficiency nih.govresearchgate.netnih.gov

Derivatization and Structural Analogs of 4 Aminomethyl Chroman 4 Carboxylic Acid

Design Principles for Structural Diversification

The primary goal of structural diversification is to systematically modify a lead compound to generate analogs with improved properties. For the 4-(aminomethyl)chroman-4-carboxylic acid scaffold, design principles focus on modulating the polarity, basicity, steric bulk, and hydrogen bonding capacity of its functional groups.

Key strategies include:

Modulation of Physicochemical Properties: The carboxylic acid group is typically ionized at physiological pH, enhancing water solubility. researchgate.net Converting it to a less polar ester or a neutral amide can increase lipophilicity and potentially improve cell membrane permeability. biomedres.usbiomedres.us Conversely, modifying the basic aminomethyl group can tune the compound's pKa and interaction with biological targets.

Exploring Chemical Space: Introducing a variety of substituents allows for the exploration of the chemical space around the core scaffold. This can identify key interactions with a biological target. For instance, adding aromatic rings can introduce π-stacking interactions, while incorporating hydrogen bond donors or acceptors can form new stabilizing connections within a binding pocket. nih.gov

Bioisosteric Replacement: The aminomethyl or carboxylic acid groups can be replaced with bioisosteres—functional groups with similar steric and electronic properties—that may improve metabolic stability or binding affinity. nih.gov For example, a carboxylic acid could be replaced by a tetrazole, while an amide could serve as a more stable bioisostere for a metabolically labile ester. uzh.ch

Scaffold Hopping and Conformation Restriction: While this article focuses on derivatization, a broader principle involves altering the chroman ring itself or introducing constraints. Modifications at the C4 position, however, directly influence the spatial orientation of the aminomethyl and carboxylic acid substituents, which can be critical for receptor binding.

These principles guide the specific chemical transformations applied to the parent molecule, systematically building a library of derivatives for biological evaluation.

Modifications of the Aminomethyl Substituent

The primary amine of the aminomethyl group is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can significantly alter the compound's basicity, lipophilicity, and steric profile. Common methods for N-alkylation of primary amines include:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is a highly effective method for producing mono- or di-alkylated amines. This reaction is mild and tolerates a wide range of functional groups.

Direct Alkylation: Reaction with alkyl halides (R-X) can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. nih.gov

N-Acylation: This reaction converts the basic amine into a neutral amide, which can serve as a hydrogen bond donor and acceptor. N-acylation is typically achieved using highly reactive carboxylic acid derivatives. science.gov

Reaction with Acyl Chlorides or Anhydrides: These reagents react readily with the primary amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct. This method is robust and high-yielding for a wide variety of acyl groups.

Table 1: Examples of N-Alkylation and N-Acylation Reactions
Reaction TypeReagent ExampleTypical ConditionsResulting Functional Group
Reductive Amination (Mono-alkylation)BenzaldehydeNaBH(OAc)₃, ClCH₂CH₂ClN-benzylamine
Direct AlkylationMethyl Iodide (CH₃I)K₂CO₃, AcetonitrileN-methylamine / N,N-dimethylamine
N-AcylationAcetyl ChlorideTriethylamine, CH₂Cl₂N-acetamide
N-AcylationAcetic AnhydridePyridine (B92270), 0°C to RTN-acetamide

Amide Formation: Beyond simple acylation, the aminomethyl group can be coupled with a diverse range of carboxylic acids using standard peptide coupling reagents. This approach allows for the introduction of complex molecular fragments. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid for nucleophilic attack by the amine. openstax.org

Sulfonamide Formation: Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides. nih.gov They are generally more stable to hydrolysis. Synthesis is readily achieved by reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or triethylamine. nih.govorganic-chemistry.org

Table 2: Synthesis of Amide and Sulfonamide Derivatives
Derivative TypeReactant ExampleReagent/ConditionsResulting Moiety
AmideBenzoic AcidEDC, HOBt, DMFN-Benzoyl
SulfonamideBenzenesulfonyl ChloridePyridine, CH₂Cl₂N-Benzenesulfonyl
SulfonamideMethanesulfonyl ChlorideTriethylamine, CH₂Cl₂N-Methanesulfonyl

The primary amine can serve as a key building block for the construction of nitrogen-containing heterocyclic rings, significantly diversifying the core structure. nih.gov

Pyrrole/Pyrazole Formation: Reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrroles. Similarly, reaction with hydrazine (B178648) derivatives of β-dicarbonyl compounds can yield pyrazoles.

Pyrimidine (B1678525) Synthesis: Condensation with β-ketoesters or malonic esters can be a route to pyrimidine derivatives.

Imine Formation and Cyclization: The amine can first form an imine with an appropriate aldehyde or ketone, which can then undergo an intramolecular cyclization reaction to form various heterocyclic systems. youtube.com The specific heterocycle formed depends on the nature of the reaction partner. researchgate.net

Transformations of the Carboxylic Acid Group

The carboxylic acid at the C4 position is sterically hindered due to its attachment to a quaternary carbon. This can impact reactivity, often requiring more robust coupling agents or reaction conditions. rsc.org

Esterification: The conversion of the carboxylic acid to an ester masks the acidic proton and increases lipophilicity. msu.edu

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄). While effective for simple alcohols, the reversible nature and harsh conditions can be a limitation. openstax.org

Steglich Esterification: For more sensitive substrates or more complex alcohols, Steglich esterification using DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a mild and effective alternative. organic-chemistry.org

Alkylation of Carboxylate Salt: The carboxylic acid can be deprotonated with a base (e.g., Cs₂CO₃) to form the carboxylate salt, which can then be alkylated with an alkyl halide. This Sₙ2 reaction is particularly useful for introducing primary alkyl groups.

Amidation: The formation of an amide bond from the carboxylic acid is one of the most common reactions in medicinal chemistry. sci-hub.cat Given the steric hindrance at the C4 position, potent coupling reagents are often required. rsc.org

Carbodiimide-Mediated Coupling: Reagents like EDC and DIC are widely used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. researchgate.net

Uronium-Based Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient for sterically demanding couplings and can often succeed where other methods fail, minimizing racemization risk if chiral amines are used.

Table 3: Examples of Esterification and Amidation of the Carboxylic Acid
Reaction TypeReactant ExampleReagent/ConditionsResulting Functional Group
EsterificationMethanolH₂SO₄ (cat.), RefluxMethyl Ester
EsterificationBenzyl alcoholDCC, DMAP, CH₂Cl₂Benzyl Ester
AmidationAmmonia (B1221849) (NH₃)HATU, DIPEA, DMFPrimary Amide (-CONH₂)
AmidationMorpholineEDC, HOBt, CH₂Cl₂Morpholine Amide

Reduction to Alcohols and Subsequent Derivatization

The carboxylic acid functional group in this compound is a key site for chemical modification, including reduction to a primary alcohol. This transformation converts the planar carboxyl group into a tetrahedral hydroxymethyl group, which can significantly alter the compound's spatial arrangement and hydrogen bonding capabilities. The resulting amino alcohol, [4-(hydroxymethyl)chroman-4-yl]methanamine, serves as a versatile intermediate for further derivatization.

The reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis, though it requires potent reducing agents as carboxylic acids are less reactive than corresponding esters or aldehydes. nih.gov Common laboratory reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). khanacademy.org While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own, its reactivity can be enhanced by additives. rsc.org More recently, catalytic methods using earth-abundant metals like manganese have been developed for the hydrosilylation of carboxylic acids to alcohols under milder conditions. nih.gov

The choice of reducing agent can be critical, especially when other functional groups are present. The amino group in the target molecule may require protection prior to reduction with highly reactive hydrides to prevent side reactions.

Once the primary alcohol is formed, it opens up numerous avenues for subsequent derivatization. The hydroxyl group can be converted into esters through reaction with acyl chlorides or carboxylic acids, or into ethers via Williamson ether synthesis. These modifications allow for the systematic exploration of structure-activity relationships by introducing a wide variety of substituents.

Table 1: Common Reagents for the Reduction of Carboxylic Acids to Alcohols
Reducing AgentTypical Reaction ConditionsKey Characteristics
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupVery powerful and reactive; reduces most carbonyl functional groups; requires careful handling. khanacademy.org
Borane-Tetrahydrofuran Complex (BH₃·THF)Anhydrous THFMore selective than LiAlH₄; effectively reduces carboxylic acids and amides but is slower with esters and ketones. khanacademy.org
Sodium Borohydride (NaBH₄) / AdditiveVarious solvents; often with I₂, TCT, or other activatorsMild reducing agent; requires activation to reduce carboxylic acids. rsc.org
Manganese(I) Catalyzed Hydrosilylatione.g., [MnBr(CO)₅] with PhSiH₃Catalytic method using a less toxic, earth-abundant metal; proceeds under milder conditions. nih.gov

Substitutions on the Chroman Aromatic Ring System

Modification of the aromatic portion of the chroman ring system is a crucial strategy for creating structural analogs. The electronic properties and substitution pattern of this ring can be fine-tuned using various synthetic methods, primarily electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and regioselectivity of the chroman's benzene (B151609) ring are governed by the existing substituents. The ether oxygen atom fused to the ring is a powerful activating group due to its ability to donate electron density through resonance. numberanalytics.com This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com

The oxygen atom is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to it (C-6 and C-8, as the C-5 and C-7 positions are also ortho and para, respectively, but C-6 and C-8 are generally more accessible). The bulky substituent at the C-4 position may exert some steric hindrance, potentially favoring substitution at the C-6 position over the C-8 position. Common electrophilic aromatic substitution reactions that can be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Selected Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsElectrophile (E⁺)Introduced Group
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)-NO₂
Halogenation (Bromination)Br₂, FeBr₃ or AlBr₃"Br⁺"-Br
Halogenation (Chlorination)Cl₂, FeCl₃ or AlCl₃"Cl⁺"-Cl
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)SO₃-SO₃H
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)-COR

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netlibretexts.org To utilize these reactions on the chroman scaffold, the aromatic ring must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). mdpi.com This is typically achieved through electrophilic halogenation, as described in the previous section.

Once a halogenated derivative of this compound is prepared (e.g., the 6-bromo derivative), it can be subjected to a variety of cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aryl or heteroaryl group, creating a biaryl structure. libretexts.org A Heck reaction could be used to append an alkene, while a Sonogashira coupling would install an alkyne. These reactions dramatically expand the chemical space accessible from the chroman core, allowing for the introduction of diverse functionalities. mdpi.com

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersBond FormedTypical Catalyst System
Suzuki CouplingOrganoboron compound (e.g., R-B(OH)₂) + OrganohalideC-CPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, Base
Heck CouplingAlkene + OrganohalideC-CPd(OAc)₂ with a phosphine ligand, Base
Sonogashira CouplingTerminal Alkyne + OrganohalideC-C (sp²-sp)Pd catalyst, Cu(I) cocatalyst, Base
Stille CouplingOrganostannane (e.g., R-SnBu₃) + OrganohalideC-CPd catalyst (e.g., Pd(PPh₃)₄)
Buchwald-Hartwig AminationAmine + OrganohalideC-NPd catalyst with a specialized phosphine ligand, Base

Parallel Synthesis and Library Generation Strategies for Analogs

Parallel synthesis is a powerful strategy used in medicinal chemistry to rapidly generate large numbers of structurally related compounds, known as a chemical library. bioduro.comacs.org This approach allows for the efficient exploration of structure-activity relationships by systematically varying different parts of a molecular scaffold. The this compound core is an excellent candidate for library generation due to its multiple points for diversification. uniroma1.it

A typical parallel synthesis approach would involve functionalizing the three key reactive sites: the primary amine, the carboxylic acid, and the aromatic ring. enamine.net

Amine Derivatization: The aminomethyl group can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides to produce a library of amides and sulfonamides.

Carboxylic Acid Derivatization: The carboxyl group can be coupled with a library of amines or alcohols to generate a wide array of amides and esters.

Aromatic Ring Derivatization: Following an initial functionalization (e.g., bromination at the C-6 position), the aromatic ring can be subjected to various palladium-catalyzed cross-coupling reactions using a diverse set of building blocks (e.g., boronic acids for Suzuki coupling).

By combining these derivatization strategies in a combinatorial fashion, a large and diverse library of analogs can be synthesized. For example, reacting 10 different carboxylic acids with the amine, 10 different amines with the carboxylic acid, and coupling 10 different boronic acids to the aromatic ring of the scaffold could theoretically generate 10 x 10 x 10 = 1,000 unique compounds. These syntheses are often carried out in multi-well plates, allowing for simultaneous reactions and purifications, which significantly accelerates the drug discovery process. acs.orgnih.gov

Table 5: Example of a Combinatorial Library Design Strategy
Diversification PointReaction TypeBuilding Block Examples (Library A, B, C)Resulting Functional Group
Aminomethyl Group (R¹)Amide CouplingLibrary A: Acetic acid, benzoic acid, cyclopropanecarboxylic acid...-CH₂-NH-CO-Rᴬ
Carboxylic Acid Group (R²)Amide CouplingLibrary B: Benzylamine, morpholine, piperidine...-CO-NRᴮ¹Rᴮ²
Aromatic Ring at C-6 (R³)Suzuki Coupling (on 6-bromo scaffold)Library C: Phenylboronic acid, 3-pyridylboronic acid, 4-fluorophenylboronic acid...-Aryl, -Heteroaryl

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Approaches

General Principles of Ligand-Receptor and Ligand-Enzyme Interactions

The interaction between a ligand, such as a drug or an endogenous molecule, and its biological target, typically a receptor or an enzyme, is the foundational event for a physiological response. These interactions are governed by the principles of molecular recognition, where the three-dimensional structures and chemical properties of both the ligand and the binding site dictate the specificity and affinity of the binding.

Ligand-receptor and ligand-enzyme interactions are dynamic processes involving various non-covalent forces. These include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. The sum of these interactions determines the binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower constant indicates a higher affinity. The specificity of a ligand for its target is crucial for minimizing off-target effects.

Computational, or in silico, approaches such as molecular docking and molecular dynamics simulations are valuable tools for predicting and analyzing these interactions at an atomic level. These methods can model the binding pose of a ligand within a target's active site and estimate the binding free energy, providing insights that can guide the design of new therapeutic agents.

In Vitro Biochemical Profiling of Target Interactions

In vitro biochemical assays are essential for characterizing the interaction of a compound with its biological targets in a controlled, cell-free environment. These assays provide quantitative data on the compound's potency, selectivity, and mechanism of action.

Enzyme Inhibition/Activation Kinetics and Specificity

Studies on enzyme kinetics are performed to understand how a compound affects the rate of an enzymatic reaction. By measuring the reaction velocity at different substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. This information is critical for understanding the compound's mechanism of action. Specificity is assessed by testing the compound against a panel of related and unrelated enzymes.

Receptor Binding Affinities and Selectivity Studies

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. Radioligand binding assays are a common method where a radiolabeled ligand competes with the test compound for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and can be used to calculate the binding affinity (Ki). Selectivity is determined by performing these assays with a panel of different receptor subtypes.

Modulation of Protein-Protein and Protein-Nucleic Acid Interactions

Many cellular processes are regulated by complex networks of protein-protein and protein-nucleic acid interactions. Compounds that can modulate these interactions hold significant therapeutic potential. Techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), and fluorescence polarization (FP) can be used to study the effect of a compound on the formation or disruption of these complexes in vitro.

Cellular-Level Mechanism of Action Studies (Excluding Whole Organism or Clinical Outcomes)

Cell-based assays are crucial for understanding how a compound affects cellular processes and signaling pathways in a more physiologically relevant context than biochemical assays.

Elucidation of Intracellular Signaling Pathways

Once a compound is shown to interact with a specific target, the next step is to elucidate its effects on downstream intracellular signaling pathways. This can be achieved by treating cells with the compound and measuring changes in the levels of key signaling molecules, such as second messengers (e.g., cAMP, Ca2+), or the phosphorylation status of proteins within a pathway using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs). Identifying the modulated signaling pathways provides a deeper understanding of the compound's cellular mechanism of action.

Impact on Gene Expression and Protein Regulation

Currently, there is a lack of specific studies detailing the direct impact of 4-(Aminomethyl)chroman-4-carboxylic acid on gene expression and protein regulation. Elucidating these effects would require targeted molecular biology and proteomics studies. Techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis could be employed to investigate changes in the expression levels of specific genes upon cellular exposure to the compound.

Furthermore, proteomic analyses, utilizing methods like two-dimensional gel electrophoresis or mass spectrometry-based approaches, would be invaluable in identifying alterations in protein expression profiles. mdpi.comnih.govnih.gov Such studies could reveal whether this compound influences signaling pathways, metabolic processes, or cellular stress responses at the protein level. Without such experimental data, any discussion on its specific effects on gene and protein regulation remains speculative.

Subcellular Localization and Compartmentalization Studies

The subcellular localization of a compound is crucial for understanding its mechanism of action. For this compound, its distribution within a cell would likely be influenced by its physicochemical properties, including its polarity conferred by the carboxylic acid and aminomethyl groups.

To definitively determine its localization, studies employing fluorescence microscopy would be necessary. This could involve synthesizing a fluorescently labeled analog of the compound and observing its distribution in living or fixed cells. biorxiv.orgnih.govbiorxiv.orgoxinst.comresearchgate.net Techniques like confocal microscopy would provide high-resolution images, potentially revealing accumulation in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. In the absence of such direct experimental evidence, predictions about its subcellular compartmentalization are based on general principles of small molecule transport across cellular membranes.

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) for this compound can be inferred by dissecting its molecular components and considering findings from related chroman and chromanone derivatives. acs.orgnih.govresearchgate.netnih.govresearchgate.net

Identification of Essential Pharmacophoric Features

A pharmacophore model for this compound would likely highlight several key features essential for biological activity. dovepress.commdpi.com The chroman ring system provides a rigid scaffold. The carboxylic acid group at the C4 position is a potential hydrogen bond donor and acceptor and can exist as a carboxylate anion under physiological pH, enabling ionic interactions. The aminomethyl group, also at C4, introduces a basic center that can be protonated, allowing for further electrostatic interactions and hydrogen bonding. The spatial arrangement of these functional groups is critical.

Interactive Data Table: Putative Pharmacophoric Features of this compound

Feature Potential Role in Binding
Chroman Scaffold Provides structural rigidity and potential hydrophobic interactions.
C4-Carboxylic Acid Hydrogen bond donor/acceptor; ionic interactions.
C4-Aminomethyl Group Hydrogen bond donor; ionic interactions.

Role of Stereochemistry in Biological Activity

The C4 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity, as biological targets such as enzymes and receptors are themselves chiral. nih.govresearchgate.net

Different enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and even the nature of their biological effects. nih.govresearchgate.net Therefore, the specific spatial arrangement of the aminomethyl and carboxylic acid groups relative to the chroman ring will likely be a critical determinant of how the molecule interacts with its biological target. The synthesis and biological evaluation of the individual enantiomers would be essential to fully understand the role of stereochemistry. amanote.comnih.gov

Conformational Preferences and Their Influence on Binding

The conformational flexibility of this compound is largely centered around the aminomethyl and carboxylic acid groups at the C4 position. The chroman ring itself is relatively rigid. The preferred conformation of the side chains will influence how the molecule presents its pharmacophoric features to a binding site.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to predict and determine the low-energy conformations of the molecule in different environments. nih.govunifi.itnih.govlumenlearning.comresearchgate.net The interplay between the steric and electronic properties of the substituents will dictate the conformational equilibrium, which in turn will affect the binding affinity and activity. lumenlearning.com

Biophysical Characterization of Ligand-Target Complexes

To fully understand the interaction of this compound with a biological target, biophysical characterization of the ligand-target complex is essential. While the specific target for this compound is not defined in the available literature, several techniques could be employed once a target is identified.

X-ray crystallography could provide an atomic-level picture of the binding mode, revealing the precise interactions between the compound and the amino acid residues of the protein. nih.govresearchgate.netresearchgate.netweizmann.ac.ilnih.gov This would offer invaluable insights into the basis of its activity and guide further optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interaction in solution, providing information on which parts of the molecule and the target are involved in binding. princeton.edupressbooks.publibretexts.orgnih.govreddit.com It can also provide insights into the dynamics of the interaction.

Surface Plasmon Resonance (SPR) is a powerful technique for quantifying the kinetics and affinity of binding. harvard.edufrontiersin.orgiusb.edunih.govspringernature.com An SPR experiment could determine the association (on-rate) and dissociation (off-rate) constants of the compound with its target, providing a detailed understanding of the binding thermodynamics.

Interactive Data Table: Biophysical Techniques for Ligand-Target Characterization

Technique Information Provided
X-ray Crystallography High-resolution 3D structure of the ligand-target complex. nih.govresearchgate.netresearchgate.netweizmann.ac.ilnih.gov
NMR Spectroscopy Binding site mapping, conformational changes in solution. princeton.edupressbooks.publibretexts.orgnih.govreddit.com

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and steric properties of molecules. nih.govdundee.ac.uk For 4-(aminomethyl)chroman-4-carboxylic acid, these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and potential interactions with biological macromolecules.

The electronic properties are largely governed by the distribution of electrons. Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and identify regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.com For this compound, the carboxylic acid group is expected to be an electron-rich region, making it a likely hydrogen bond acceptor, while the aminomethyl group would be a hydrogen bond donor.

The HOMO-LUMO energy gap is another important electronic parameter that provides information about the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. The nature and position of substituents on the chroman ring can significantly modulate this energy gap. While specific calculations for this compound are not available, studies on related chromone (B188151) derivatives have shown that electron-withdrawing or electron-donating groups can alter the electronic properties and, consequently, the biological activity. researchgate.net

Table 1: Representative Quantum Chemical Properties of Substituted Chroman/Chromone Derivatives from Literature

Compound/DerivativeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Chromone-3-carboxylic acidDFT/B3LYP/6-311++G(d,p)-5.6844-2.7352.9494Not Reported
(E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-oneDFTNot ReportedNot Reported1.870Not Reported
2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrileDFT/B3LYP/6-311++G(d,p)Not ReportedNot ReportedNot ReportedNot Reported

This table presents data from various sources on related compounds to illustrate the application of quantum chemical calculations. The values are not directly for this compound.

Molecular Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This method is instrumental in identifying potential biological targets for a given compound and elucidating its mechanism of action at a molecular level.

For this compound, molecular docking studies can be employed to screen a wide range of protein targets to identify those with which it is most likely to interact. The chroman and chromone scaffolds have been shown to bind to a variety of targets, including kinases, cyclooxygenases (COX), and various enzymes implicated in cancer. nih.govnih.gov

The aminomethyl and carboxylic acid groups at the C4 position are key features for interaction. The positively charged aminomethyl group can form salt bridges with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in a protein's active site. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can also form salt bridges with basic residues like lysine (B10760008) or arginine. The chroman ring itself can participate in hydrophobic interactions.

A hypothetical docking study of this compound into the active site of a kinase, for example, might reveal the carboxylic acid group forming a hydrogen bond with a key backbone amide, a common interaction for kinase inhibitors. The aminomethyl group could extend into a solvent-exposed region and interact with a charged residue on the protein surface. The chroman core would likely occupy a hydrophobic pocket.

Table 2: Examples of Molecular Docking Studies on Chroman/Chromone Derivatives

Compound ClassProtein TargetKey Interacting Residues (Example)Predicted Binding Affinity (Example)
Chromone derivativesHERA proteinNot SpecifiedGood binding free energies
Chromone derivativesPeroxiredoxins (3MNG)Not SpecifiedGood binding free energies
Chroman-4-one derivativesCyclooxygenase-2 (COX-2)Not SpecifiedGood moldock scores
Chromone congenersCyclin-dependent kinase 4 (CDK4)Hydrophobic and H-bonding interactionsStrong binding affinity

This table summarizes findings from molecular docking studies on related compounds to illustrate the potential applications for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability of Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of protein-ligand complexes over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can validate this pose and reveal important dynamic interactions.

For this compound, MD simulations can be performed on its complex with a potential protein target identified through docking. The simulation would track the movements of both the ligand and the protein atoms over a period of nanoseconds or longer. Analysis of the simulation trajectory can provide valuable information.

Conformational Analysis: MD simulations can explore the conformational landscape of this compound, both in its free state and when bound to a protein. This is particularly important for understanding the flexibility of the aminomethyl and carboxylic acid side chains and how their conformations adapt to the binding pocket.

Stability of Complexes: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is a key indicator of the stability of the complex. A stable RMSD suggests that the ligand remains bound in its initial docked pose. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding. The radius of gyration (Rg) can indicate changes in the compactness of the protein-ligand complex. nih.gov

MD simulations can also elucidate the role of water molecules in the binding site. Water molecules can mediate interactions between the ligand and the protein, and their displacement upon ligand binding can have significant energetic consequences. dundee.ac.uk

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionImplication for this compound Complex
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.A stable RMSD for the ligand would indicate a stable binding mode within the protein's active site.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.High RMSF in certain protein regions could indicate flexibility important for ligand binding or induced fit.
Radius of Gyration (Rg)A measure of the compactness of a structure.A stable Rg for the protein-ligand complex suggests that the overall shape and size of the complex are maintained.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Would quantify the stability of interactions involving the aminomethyl and carboxylic acid groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arxiv.org QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of analogs with variations at different positions. These variations could include different substituents on the aromatic ring of the chroman scaffold, or modifications to the aminomethyl and carboxylic acid groups. The biological activity of these compounds against a specific target would need to be determined experimentally.

Once the data is collected, various molecular descriptors are calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques.

For this compound derivatives, a QSAR model could reveal which structural features are most important for a particular biological activity. For example, the model might indicate that bulky, hydrophobic substituents on the aromatic ring increase activity, while the presence of a hydrogen bond donor at a specific position is detrimental. This information would be invaluable for the rational design of new, more potent analogs.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Chroman/Chromone Derivatives

Descriptor TypeExamplesPotential Relevance to this compound
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesInfluence electrostatic interactions with the target protein.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelate to the size and shape complementarity with the binding pocket.
Topological Connectivity indices (e.g., Kier & Hall), Wiener indexDescribe the branching and connectivity of the molecular scaffold.
Thermodynamic LogP (lipophilicity), Hydration energyAffect membrane permeability and hydrophobic interactions.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be used as a 3D query to search large chemical databases in a process known as virtual screening, to identify novel compounds with the desired biological activity.

A pharmacophore model for ligands that bind to a target of interest can be generated in two ways:

Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and identifying the common chemical features that are responsible for their activity. dundee.ac.uk For this compound, a ligand-based model could be developed from a series of active analogs, identifying key features such as a hydrogen bond donor (from the aminomethyl group), a hydrogen bond acceptor and a negative ionizable feature (from the carboxylic acid group), and a hydrophobic region (from the chroman ring).

Structure-based pharmacophore modeling: When the 3D structure of the target protein is available, a pharmacophore model can be generated by identifying the key interaction points between the protein and a known ligand within the binding site. nih.gov This approach can provide a more accurate representation of the essential features required for binding.

Once a validated pharmacophore model is developed, it can be used to screen large databases of commercially available or virtual compounds. Molecules that match the pharmacophore query are selected as "hits" and can then be subjected to further computational analysis, such as molecular docking, before being prioritized for experimental testing. This approach allows for the efficient exploration of vast chemical space to discover novel scaffolds that may have the desired biological activity.

Table 5: Hypothetical Pharmacophore Model for a this compound Analog

Pharmacophoric FeatureDescriptionPotential Molecular Correlate
Hydrogen Bond Donor (HBD)A group that can donate a hydrogen atom to form a hydrogen bond.The -NH2 group of the aminomethyl moiety.
Hydrogen Bond Acceptor (HBA)A group that can accept a hydrogen atom to form a hydrogen bond.The carbonyl oxygen of the carboxylic acid.
Negative Ionizable (NI)A group that is negatively charged at physiological pH.The carboxylate group (-COO-).
Positive Ionizable (PI)A group that is positively charged at physiological pH.The protonated amino group (-NH3+).
Hydrophobic (H)A non-polar region of the molecule.The aromatic ring of the chroman scaffold.

De Novo Design Approaches Utilizing the this compound Scaffold

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. researchgate.net The this compound scaffold can serve as an excellent starting point for de novo design strategies.

There are several de novo design approaches that can be employed:

Fragment-based de novo design: In this approach, the this compound core can be considered as a primary fragment. Computational algorithms can then be used to grow new chemical moieties from this core, or to link it to other fragments that are known to bind to adjacent pockets of a target protein. nih.gov This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and other properties.

Scaffold hopping: This technique involves replacing the chroman core with other structurally distinct scaffolds while retaining the key pharmacophoric features of the aminomethyl and carboxylic acid groups at the C4 position. dundee.ac.ukresearchgate.net This can lead to the discovery of novel chemotypes with improved properties, such as better synthetic accessibility or a more favorable intellectual property position. Computational methods can be used to search for scaffolds that can spatially arrange the key functional groups in a similar manner to the original chroman scaffold.

Structure-based de novo design: When the 3D structure of a target protein is known, algorithms can be used to build molecules directly within the active site. The this compound scaffold can be used as a starting point, and the algorithm can then add atoms or fragments in a way that maximizes favorable interactions with the protein.

These de novo design approaches, guided by the structural information of the this compound scaffold, can accelerate the discovery of novel and potent drug candidates.

Table 6: Comparison of De Novo Design Approaches

ApproachDescriptionApplication to this compound Scaffold
Fragment-Based Design Growing or linking molecular fragments from a core structure.The chroman scaffold can be the core, and new functionalities can be added to explore the binding pocket of a target.
Scaffold Hopping Replacing the core scaffold while maintaining key pharmacophoric features.The chroman ring can be replaced with other ring systems that maintain the spatial orientation of the aminomethyl and carboxylic acid groups.
Structure-Based Design Building a molecule atom-by-atom or fragment-by-fragment within the target's active site.The scaffold can be placed in the active site, and computational tools can suggest modifications to improve binding.

Advanced Research Applications and Future Directions

Development as a Molecular Probe for Biological Systems

The intrinsic properties of the chroman ring system, coupled with the functional handles of the aminomethyl and carboxylic acid groups, make 4-(aminomethyl)chroman-4-carboxylic acid a promising starting point for the development of molecular probes. By chemically modifying these functional groups, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be introduced. nih.gov

These probes could be designed to investigate biological processes where the rigid scaffold can mimic a specific binding conformation. For instance, a fluorescently labeled version of this compound could be used in high-throughput screening assays to identify novel protein-protein interaction inhibitors or to visualize the localization of specific targets within cells. The design of such probes would involve conjugating a fluorophore to either the amino or carboxyl group, while the other functional group could be modified to enhance target specificity.

Role in Chemical Biology Tool Development for Pathway Elucidation

The development of chemical tools is crucial for dissecting complex biological pathways. nih.gov this compound can serve as a versatile scaffold for creating such tools. Its constrained conformation can be exploited to mimic or disrupt specific molecular recognition events. For example, derivatives of this compound could be synthesized to act as selective inhibitors or activators of enzymes or receptors, thereby helping to elucidate their roles in cellular signaling cascades.

Furthermore, by incorporating photoreactive groups or clickable handles (e.g., alkynes or azides), this scaffold can be transformed into a photo-affinity probe or a capture compound for identifying binding partners in complex biological mixtures. sigmaaldrich.com This approach would enable researchers to "fish out" and identify the cellular targets of bioactive molecules derived from this scaffold, providing valuable insights into their mechanism of action.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.govfrontiersin.org The relatively low molecular weight and structural rigidity of this compound make it an attractive candidate for inclusion in fragment libraries. Its well-defined three-dimensional shape can efficiently explore the chemical space of a target's binding site.

The presence of both an amino and a carboxylic acid group provides two distinct vectors for fragment growth, allowing for the systematic exploration of structure-activity relationships (SAR) once a fragment hit is identified. nih.gov Medicinal chemists can elaborate on these functional handles to improve binding affinity and selectivity, ultimately leading to the development of potent and drug-like molecules.

Table 1: Potential Fragment Elaboration Strategies for this compound

Functional GroupPotential ModificationsRationale
Amino GroupAmide bond formation with various carboxylic acids, Sulfonylation, Reductive aminationIntroduce diverse chemical functionalities to probe different regions of a binding pocket.
Carboxylic Acid GroupEsterification, Amide bond formation with various aminesExplore interactions with different amino acid residues and improve physicochemical properties.
Chroman ScaffoldSubstitution on the aromatic ringModulate electronic properties and introduce additional points of interaction.

Application as a Scaffold for Rational Design of Bioactive Molecules (Pre-clinical Research Focus)

The chroman scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govmdpi.com this compound provides a rigid and synthetically tractable framework for the rational design of novel bioactive molecules. nih.govscilit.com By using this scaffold as a starting point, chemists can design and synthesize focused libraries of compounds with the potential to interact with a wide range of biological targets.

For example, the constrained γ-amino acid structure can be incorporated into peptidomimetics to stabilize specific secondary structures, such as β-turns or helices, which are often involved in protein-protein interactions. mdpi.com This approach can lead to the discovery of potent and selective modulators of challenging drug targets.

Potential in PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glue Degrader Design

Targeted protein degradation using technologies like PROTACs and molecular glues represents a paradigm shift in drug discovery. digitellinc.comnih.govsigmaaldrich.com The bifunctional nature of this compound makes it an intriguing building block for the construction of these novel therapeutic modalities. The amino and carboxylic acid groups can serve as attachment points for linkers that connect a target-binding warhead to an E3 ligase-recruiting ligand. nih.gov

The rigid chroman scaffold could offer advantages in PROTAC design by pre-organizing the warhead and the E3 ligase ligand in a specific spatial orientation, potentially enhancing the efficiency of ternary complex formation and subsequent protein degradation. digitellinc.com Similarly, in the context of molecular glues, derivatives of this chroman could be designed to induce or stabilize interactions between a target protein and an E3 ligase. nih.govresearchgate.net

Unexplored Chemical Reactivity and Novel Transformations of the Chroman Core

While the chemistry of chroman-4-ones is well-documented, the specific reactivity of the this compound core presents opportunities for discovering novel chemical transformations. researchgate.net The geminal substitution pattern could influence the reactivity of the benzylic position and the pyran ring.

Future research could focus on exploring reactions such as:

Ring-opening and rearrangement reactions: Investigating the stability of the chroman ring under various conditions to generate novel heterocyclic scaffolds.

Functionalization of the chroman backbone: Developing methods for the selective introduction of substituents on the aromatic and pyran rings to create a wider range of analogues.

Stereoselective synthesis: Developing enantioselective synthetic routes to access single enantiomers of this compound and its derivatives, which is crucial for understanding their biological activity.

Emerging Research Paradigms for Chroman Derivatives

The versatility of the chroman scaffold continues to inspire new research directions. Emerging paradigms where derivatives of this compound could find application include:

Covalent inhibitors and probes: The functional groups could be modified to include reactive moieties that can form covalent bonds with specific amino acid residues in a target protein, leading to highly potent and selective inhibitors.

DNA-encoded libraries (DELs): The bifunctional nature of the scaffold makes it suitable for incorporation into DELs, allowing for the screening of vast chemical space against a multitude of biological targets. sigmaaldrich.com

Targeted drug delivery: The chroman scaffold could be incorporated into larger drug conjugates to improve their pharmacokinetic properties and target them to specific tissues or cells.

Conclusion and Future Research Perspectives

Synthesis of Current Research Trajectories

Current research in related fields suggests several potential trajectories for the investigation of 4-(aminomethyl)chroman-4-carboxylic acid. The primary focus would likely be on its potential as a modulator of the central nervous system (CNS). This is strongly suggested by the presence of the γ-aminobutyric acid (GABA) substructure, which is the principal inhibitory neurotransmitter in the mammalian brain. nih.govclevelandclinic.org

Key research trajectories can be synthesized as follows:

Neurological and Psychiatric Disorders: The structural similarity to GABA indicates a high potential for interaction with GABA receptors. nih.govnih.gov Research would likely investigate its efficacy in conditions linked to GABAergic dysfunction, such as anxiety disorders, epilepsy, and spasticity. nih.gov

Anticancer and Anti-inflammatory Applications: The chroman scaffold is a component of numerous compounds with demonstrated anticancer and anti-inflammatory properties. amrita.eduresearchgate.net Investigations could explore if this compound or its derivatives exhibit similar activities. The substitution on the chroman ring is known to influence these biological effects. rjptonline.org

Antimicrobial Drug Development: Various chromene derivatives have been shown to possess antimicrobial and antifungal properties. amrita.eduresearchgate.net This provides a rationale for screening this compound against a range of bacterial and fungal pathogens.

Identification of Knowledge Gaps and Unanswered Questions

Given the nascent stage of research on this specific compound, significant knowledge gaps exist. Addressing these will be crucial for determining its therapeutic viability.

Identified Knowledge Gap Key Unanswered Questions Potential Impact
Pharmacological Profile What are the specific biological targets of the compound? Does it act as an agonist or antagonist at GABA receptors, or does it have other targets?Understanding the mechanism of action is fundamental for drug development and for predicting potential side effects.
Pharmacokinetics Can the molecule cross the blood-brain barrier to exert CNS effects? What is its metabolic stability and route of excretion?The ability to reach its target in the body determines its potential as a therapeutic agent.
Synthetic Methodologies What are the most efficient and scalable synthetic routes to produce this compound and its derivatives?Efficient synthesis is critical for enabling extensive biological testing and for potential commercialization.
Structure-Activity Relationship (SAR) How do modifications to the chroman ring or the aminomethyl group affect the compound's biological activity and selectivity?Establishing SAR is key to optimizing the compound for potency and reducing off-target effects.

Outlook for Future Academic Exploration of this compound and Its Derivatives

The future academic exploration of this compound and its derivatives appears promising, with several avenues for investigation.

Development of CNS-Active Agents: The most immediate line of inquiry would be the synthesis and evaluation of a library of derivatives to explore their potential as CNS agents. Modifications could include substitutions on the aromatic portion of the chroman ring, which is known to modulate the activity of other chroman-based compounds. rjptonline.org The goal would be to develop selective modulators of GABAergic neurotransmission for treating neurological and psychiatric conditions.

Pro-drug Strategies: The carboxylic acid and amine functionalities are amenable to the development of pro-drugs. acs.org Future research could focus on creating ester or amide derivatives to enhance properties such as lipid solubility and the ability to cross the blood-brain barrier.

Exploration of Broader Pharmacological Activities: Beyond the CNS, systematic screening of the compound and its derivatives against other known targets for chroman structures is warranted. This includes cancer cell lines, inflammatory pathways, and microbial pathogens. nih.gov

Computational and Crystallographic Studies: As potent derivatives are identified, molecular docking and X-ray crystallography studies could elucidate the binding interactions with their biological targets. This would provide a rational basis for further structure-based drug design.

Q & A

Q. What are the established synthetic routes for 4-(aminomethyl)chroman-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

  • Chroman ring formation : Cyclization of phenolic precursors with ketones or aldehydes under acidic conditions (e.g., H₂SO₄) .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often using reagents like NH₃/NaBH₃CN .
  • Carboxylation : Carboxylic acid group installation via hydrolysis of nitriles or oxidation of alcohols .
  • Optimization : Reaction conditions (temperature, solvent polarity, catalyst) are tuned using Design of Experiments (DoE) to maximize yield and purity. HPLC and GC-MS monitor intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the chroman ring (δ 4.2–4.5 ppm for CH₂NH₂) and carboxylic acid (δ 12–14 ppm) .
  • HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak®) resolves enantiomers and quantifies purity (>98% for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₃NO₃, theoretical 207.16 g/mol) and detects impurities .

Q. How is this compound used as a reference standard in chromatography?

The compound serves as a calibrant for:

  • Chiral Separations : Acts as a retention time marker in HPLC methods for structurally related amines or carboxylic acids .
  • Quantitative Analysis : Standard curves are generated using UV detection (λ = 210–254 nm) to quantify unknown samples in biological matrices .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be resolved and validated?

  • Chiral Resolution : Diastereomeric salt formation with chiral auxiliaries (e.g., (+)-benzyl-1-phenylethylamine) under controlled pH and temperature .
  • Circular Dichroism (CD) : Measures optical activity to confirm enantiomeric excess (ee > 99% for pharmacological studies) .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects .
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with urokinase-type plasminogen activator) using AMBER or GAFF force fields to rationalize activity variations .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may confound results .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Forced Degradation : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and monitor decomposition via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .
  • Buffer Compatibility : Test solubility and stability in PBS, DMEM, or plasma to optimize in vitro assay conditions .

Q. What computational methods predict the physicochemical properties of this compound?

  • LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (logP ≈ 1.2), critical for blood-brain barrier penetration studies .
  • pKa Prediction : QSPR models (e.g., Epik) determine ionization states (carboxylic acid pKa ≈ 2.5; amine pKa ≈ 9.8) to guide formulation .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of this compound derivatives?

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀, EC₅₀) and assess assay variability (CV < 15% acceptable) .
  • Orthogonal Assays : Validate hits with alternate methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Batch Consistency : Verify compound purity (HPLC) and stereochemistry (CD) to exclude batch-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.